2,4-Difluoro-1-(4-iodophenoxy)-benzene
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Overview
Description
2,4-Difluoro-1-(4-iodophenoxy)-benzene is an organic compound that features both fluorine and iodine substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-1-(4-iodophenoxy)-benzene typically involves halogenation reactions. One possible route is the iodination of 2,4-difluorophenol followed by etherification with iodobenzene. The reaction conditions might include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale halogenation and etherification processes. These methods are optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-1-(4-iodophenoxy)-benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The iodine substituent makes it a good candidate for coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while a Suzuki coupling reaction could introduce various aryl groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Could be a precursor for pharmaceutical compounds with therapeutic properties.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for compounds like 2,4-Difluoro-1-(4-iodophenoxy)-benzene depends on their specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, altering their activity. The presence of halogens can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenol: Lacks the iodine substituent but shares the difluorophenol core.
4-Iodophenol: Contains the iodine substituent but lacks the difluorophenol core.
2,4-Difluoro-1-(4-bromophenoxy)-benzene: Similar structure but with bromine instead of iodine.
Uniqueness
2,4-Difluoro-1-(4-iodophenoxy)-benzene is unique due to the combination of fluorine and iodine substituents, which can impart distinct reactivity and properties compared to other halogenated compounds. This uniqueness can be leveraged in designing molecules with specific desired characteristics.
Properties
IUPAC Name |
2,4-difluoro-1-(4-iodophenoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2IO/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFFKFQNIHVCRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)F)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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